6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide
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Overview
Description
6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro and methyl group, a sulfonamide group, and a triazole moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and methylation.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using reagents such as chlorosulfonic acid.
Attachment of the Triazole Moiety: The triazole moiety is attached through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial activity.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide is unique due to its complex structure, which includes a triazole moiety
Properties
IUPAC Name |
6-chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O2S/c1-7(2)11(13-16-9(4)17-18-13)19-22(20,21)10-5-8(3)12(14)15-6-10/h5-7,11,19H,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQBZMKRWJZPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC(C2=NNC(=N2)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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